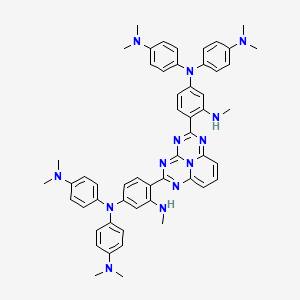
4,4'-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaazaphenalene core linked to two triphenylamine units, each substituted with dimethylamino groups. The presence of multiple nitrogen atoms and aromatic rings contributes to its distinctive electronic and photophysical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) typically involves multi-step organic reactions. One common approach is the Stille cross-coupling reaction, which involves the coupling of a pentaazaphenalene derivative with a triphenylamine derivative under palladium-catalyzed conditions. The reaction conditions often include the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying electronic properties.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and biosensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) involves its interaction with molecular targets through electronic and photophysical processes. The compound’s multiple nitrogen atoms and aromatic rings facilitate charge transfer and energy transfer processes, making it effective in applications such as fluorescence and electronic devices. The pathways involved include electron excitation, energy transfer, and charge separation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Similar donor-acceptor structure with different electronic properties.
4,4’-(Perfluorophenazine-2,7-diyl)bis(N,N-diphenylaniline): Features a phenazine core with distinct electronic characteristics.
Uniqueness
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) is unique due to its pentaazaphenalene core, which imparts specific electronic and photophysical properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in optoelectronics and bioimaging.
Propriétés
Formule moléculaire |
C54H57N13 |
|---|---|
Poids moléculaire |
888.1 g/mol |
Nom IUPAC |
4-[7-[4-[4-(dimethylamino)-N-[4-(dimethylamino)phenyl]anilino]-2-(methylamino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaen-3-yl]-1-N,1-N-bis[4-(dimethylamino)phenyl]-3-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C54H57N13/c1-55-48-34-44(65(40-22-14-36(15-23-40)61(3)4)41-24-16-37(17-25-41)62(5)6)30-32-46(48)52-57-50-12-11-13-51-58-53(60-54(59-52)67(50)51)47-33-31-45(35-49(47)56-2)66(42-26-18-38(19-27-42)63(7)8)43-28-20-39(21-29-43)64(9)10/h11-35,55-56H,1-10H3 |
Clé InChI |
QUHXUBZBLVPTFL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=NC5=NC(=NC6=CC=CC(=N4)N65)C7=C(C=C(C=C7)N(C8=CC=C(C=C8)N(C)C)C9=CC=C(C=C9)N(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


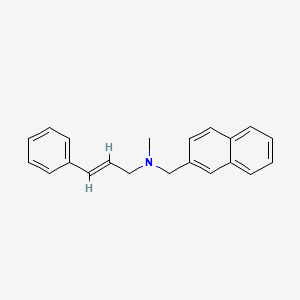
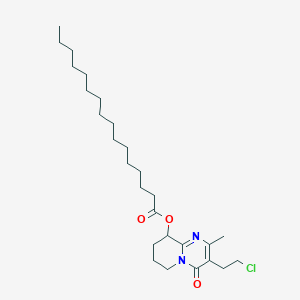
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

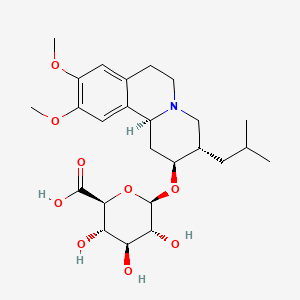
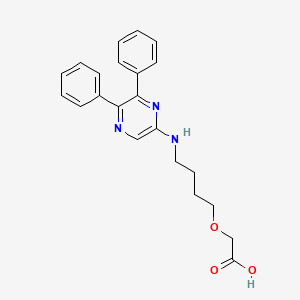
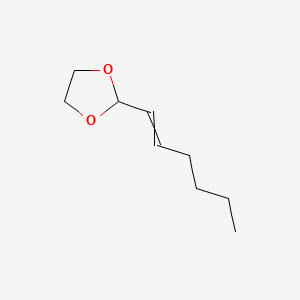
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
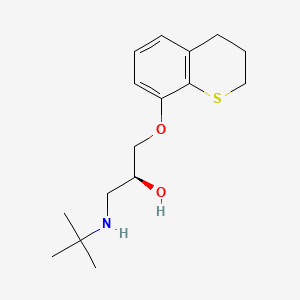

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
